molecular formula C11H10N2O B2619297 1H,3H-furo[3,4-b]quinolin-9-amine CAS No. 2361634-08-2

1H,3H-furo[3,4-b]quinolin-9-amine

Cat. No.: B2619297
CAS No.: 2361634-08-2
M. Wt: 186.214
InChI Key: LHTPJTGQDNDXSL-UHFFFAOYSA-N
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Description

1H,3H-furo[3,4-b]quinolin-9-amine is a heterocyclic compound that features a fused ring system combining a furan ring and a quinoline moiety

Safety and Hazards

The safety information available indicates that 1,3-Dihydrofuro[3,4-b]quinolin-9-amine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The unique structure of 1,3-Dihydrofuro[3,4-b]quinolin-9-amine offers potential applications in drug development and material science. Its synthesis methods and biological activities make it an exciting compound for future exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-furo[3,4-b]quinolin-9-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1H,3H-furo[3,4-b]quinolin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H,3H-furo[3,4-b]quinolin-9-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H,3H-furo[3,4-b]quinolin-9-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1,3-dihydrofuro[3,4-b]quinolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11-7-3-1-2-4-9(7)13-10-6-14-5-8(10)11/h1-4H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTPJTGQDNDXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3N=C2CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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